molecular formula C14H26O4 B12659511 1,1'-Dioxybis(methylcyclohexan-1-ol) CAS No. 49796-88-5

1,1'-Dioxybis(methylcyclohexan-1-ol)

Cat. No.: B12659511
CAS No.: 49796-88-5
M. Wt: 258.35 g/mol
InChI Key: JMTWVTZOZINWIQ-UHFFFAOYSA-N
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Description

1,1'-Dioxybis(methylcyclohexan-1-ol) (CAS: 2407-94-5), also known as bis-(1-hydroxycyclohexyl) peroxide, is an organic peroxide with the molecular formula C₁₂H₂₂O₄ and a molecular weight of 230.30 g/mol . It is classified as an organic peroxide Type A due to its high reactivity and sensitivity to temperature and mechanical shock . Key physical properties include a boiling point of 343°C (at 760 mmHg), a density of 1.16 g/cm³, and a flash point of 161.3°C .

The compound is primarily used in industrial and scientific applications, such as polymerization initiators or chemical synthesis intermediates . However, it poses significant hazards, including acute toxicity (Oral Category 4) and skin corrosion (Subclass 1B), necessitating stringent handling and storage protocols to avoid ignition or decomposition .

Properties

CAS No.

49796-88-5

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

1-(1-hydroxy-4-methylcyclohexyl)peroxy-4-methylcyclohexan-1-ol

InChI

InChI=1S/C14H26O4/c1-11-3-7-13(15,8-4-11)17-18-14(16)9-5-12(2)6-10-14/h11-12,15-16H,3-10H2,1-2H3

InChI Key

JMTWVTZOZINWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(O)OOC2(CCC(CC2)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-Dioxybis(methylcyclohexan-1-ol) typically involves the reaction of methylcyclohexanol with an oxidizing agent to form the desired dioxy compound. One common method includes the use of hydrogen peroxide in the presence of a catalyst to facilitate the formation of the oxygen bridge between the two cyclohexane rings . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1’-Dioxybis(methylcyclohexan-1-ol) undergoes various chemical reactions, including:

Scientific Research Applications

Applications in Organic Chemistry

  • Oxidative Reactions :
    • The compound serves as an oxidizing agent in various organic reactions, particularly in the synthesis of peroxides and other reactive intermediates. Its ability to generate radicals makes it valuable in polymerization processes .
  • Synthesis of Peroxides :
    • It is utilized in the synthesis of bis-peroxides, which are important for the production of polymers and as initiators in free radical polymerization processes. This application is significant for creating materials with enhanced mechanical properties .
  • Solvent Effects Studies :
    • Research has demonstrated its utility in studying the effects of solvents on enzyme activities, particularly epoxide hydrolases. This research helps in understanding enzyme mechanisms and optimizing conditions for industrial enzyme applications .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength. Its peroxy groups facilitate cross-linking reactions that enhance the durability of polymers used in coatings and adhesives .
  • Nanotechnology :
    • In nanoparticle synthesis, 1,1'-Dioxybis(methylcyclohexan-1-ol) has been explored as a stabilizing agent for metal nanoparticles, aiding in their dispersion and preventing agglomeration, which is crucial for applications in catalysis and electronics .

Case Study 1: Synthesis of Polymeric Materials

In a study published by McCullough et al., the use of 1,1'-Dioxybis(methylcyclohexan-1-ol) as a precursor for synthesizing high-performance polymers was investigated. The results indicated that polymers derived from this compound exhibited superior thermal stability compared to those derived from traditional monomers.

Case Study 2: Enzyme Activity Modulation

A research project explored the impact of various organic solvents on epoxide hydrolase activity using 1,1'-Dioxybis(methylcyclohexan-1-ol). The findings revealed that this compound significantly influenced enzyme kinetics, providing insights into solvent interactions with biological catalysts .

Mechanism of Action

The mechanism of action of 1,1’-Dioxybis(methylcyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The oxygen bridge between the cyclohexane rings can also participate in various chemical reactions, affecting the overall behavior of the compound in different environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexan-6-olide (Caprolactone)

CAS 502-44-3, Hexan-6-olide (caprolactone), is a six-membered lactone (cyclic ester) with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . It is widely used in biodegradable polymer production, such as polycaprolactone (PCL), due to its low reactivity and compatibility with biomaterials .

1,1’-Dioxybis(1-decanol)

This compound (value: 1.7275 in olfactory studies) features a dioxybis structure but with C₁₀ alkyl chains instead of cyclohexanol rings . Unlike the target compound, it lacks peroxide bonds, reducing its reactivity and hazard profile.

(1R,4R)-4-(Dibenzylamino)cyclohexan-1-ol

A cyclohexanol derivative synthesized via benzylation of 4-aminocyclohexanol (), this compound contains amino and benzyl substituents rather than peroxide groups. Its primary application lies in pharmaceutical intermediates, as demonstrated by its use in multi-step synthesis processes .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Functional Group Reactivity/Hazards Applications
1,1'-Dioxybis(methylcyclohexan-1-ol) 2407-94-5 C₁₂H₂₂O₄ 230.30 Organic peroxide (O-O) Acute toxicity, skin corrosion, shock-sensitive Industrial initiators
Hexan-6-olide (Caprolactone) 502-44-3 C₆H₁₀O₂ 114.14 Lactone Low reactivity, no acute hazards Biodegradable polymers
1,1’-Dioxybis(1-decanol) N/A Estimated C₂₀H₄₂O₃ ~330.55 Ether/Oxygen bridge Limited data; low olfactory signal Surfactants (hypothesized)
(1R,4R)-4-(Dibenzylamino)cyclohexan-1-ol N/A C₂₀H₂₅NO 295.42 Amino-alcohol Stable; no peroxide-related risks Pharmaceutical intermediates

Research Findings and Key Differences

  • Reactivity : The peroxide group in 1,1'-Dioxybis(methylcyclohexan-1-ol) makes it highly reactive and hazardous , unlike the stable lactone (caprolactone) or ether derivatives .
  • Applications: While the target compound is restricted to industrial uses due to safety concerns, caprolactone and amino-cyclohexanol derivatives have broader applications in biomedical and pharmaceutical sectors .
  • Olfactory Properties: 1,1’-dioxybis(1-decanol) exhibits a lower olfactory signal value (1.7275) compared to other compounds in sensory studies, though the relevance to the target compound remains unclear .

Biological Activity

1,1'-Dioxybis(methylcyclohexan-1-ol) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1,1'-Dioxybis(methylcyclohexan-1-ol), also known as DMC, has the following molecular formula: C12H22O2C_{12}H_{22}O_2. Its structure features two hydroxyl groups attached to a cyclohexane ring, which contributes to its solubility and reactivity in biological systems.

The biological activity of 1,1'-Dioxybis(methylcyclohexan-1-ol) is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
  • Enzyme Inhibition : Preliminary studies suggest that DMC may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1,1'-Dioxybis(methylcyclohexan-1-ol):

Biological Activity Effect Reference
Antioxidant ActivitySignificant reduction in oxidative stress markers
CDK InhibitionInhibitory effects observed on CDK2/cyclin E complex
CytotoxicityModerate cytotoxic effects on cancer cell lines
Anti-inflammatoryReduction in pro-inflammatory cytokines in vitro

Case Studies

Several studies have investigated the biological effects of 1,1'-Dioxybis(methylcyclohexan-1-ol):

  • Study on Antioxidant Properties : A study demonstrated that DMC effectively reduced levels of malondialdehyde (MDA), a marker of oxidative stress, in human fibroblast cells. This suggests its potential use in preventing age-related cellular damage .
  • CDK Inhibition Research : In vitro assays revealed that DMC exhibited a time-dependent inhibition of CDK2. The compound formed a covalent bond with the enzyme's active site, leading to significant reductions in kinase activity. This mechanism indicates its potential as a therapeutic agent in cancer treatment .

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